4-Acetoxy-3',5'-dimethylbenzophenone

Descripción general

Descripción

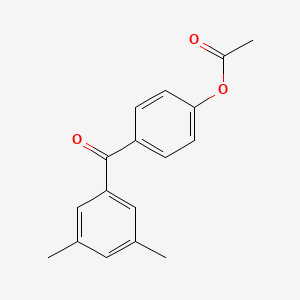

4-Acetoxy-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is also known by its IUPAC name, 4-(3,5-dimethylbenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group attached to a benzophenone core, which includes two aromatic rings.

Métodos De Preparación

The synthesis of 4-Acetoxy-3’,5’-dimethylbenzophenone typically involves the acetylation of 3’,5’-dimethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

4-Acetoxy-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis Intermediate : This compound serves as a crucial intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity is often exploited in the development of novel organic compounds .

Biology

- Biological Activity : Research has indicated that this compound exhibits potential biological activities, including:

- Antioxidant Properties : Studies demonstrate its ability to scavenge free radicals, suggesting a protective role against oxidative stress.

- Anticancer Potential : Preliminary investigations show that it may induce apoptosis in cancer cells through mechanisms involving caspase activation .

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be beneficial for inflammatory diseases.

Medicine

- Drug Development : The compound is under investigation for its potential as a pharmacological agent, particularly in drug formulation and therapeutic applications. Its interactions with specific enzymes and receptors are being studied to understand its medicinal potential .

Industry

- Polymer Production : It is utilized in the synthesis of polymers and resins, contributing to the production of materials with enhanced properties for various industrial applications .

Study on Antioxidant Activity

A study published in the Journal of Organic Chemistry highlighted that related compounds effectively scavenged free radicals using DPPH and ABTS assays. The antioxidant capacity indicates a potential protective role against cellular oxidative damage.

Anticancer Activity Investigation

In vitro studies on human cancer cell lines revealed that this compound triggers apoptosis markers such as caspase-3 activation in a dose-dependent manner. These findings suggest its utility in cancer therapy research .

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-3’,5’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The pathways involved depend on the specific application and the biological context .

Comparación Con Compuestos Similares

4-Acetoxy-3’,5’-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:

4-Hydroxybenzophenone: Lacks the acetoxy group and has different reactivity and applications.

4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.

3,5-Dimethylbenzophenone: The parent compound without the acetoxy group, used in different synthetic applications.

Actividad Biológica

4-Acetoxy-3',5'-dimethylbenzophenone (commonly referred to as 4-AcO-DMBP) is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H16O3

- CAS Number : 890100-37-5

- Molecular Weight : 284.31 g/mol

Mechanisms of Biological Activity

The biological activity of 4-AcO-DMBP can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For example, it can interact with kinases, affecting phosphorylation processes that are crucial for cell signaling and metabolism .

- Gene Expression Modulation : Studies indicate that 4-AcO-DMBP can alter gene expression profiles by interacting with transcription factors and influencing the transcriptional machinery within cells. This modulation can lead to changes in cellular proliferation and apoptosis.

- Cellular Metabolism Alteration : By inhibiting key metabolic enzymes, the compound can affect glycolysis and the citric acid cycle, leading to altered energy production and biosynthesis of macromolecules.

Antitumor Activity

Research has demonstrated that 4-AcO-DMBP exhibits antitumor properties by inducing apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Preliminary studies suggest that 4-AcO-DMBP may have neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This is attributed to its ability to modulate antioxidant enzyme activities and reduce reactive oxygen species (ROS) levels in neuronal cells .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines indicated that 4-AcO-DMBP significantly decreased cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Animal Models : In vivo experiments using murine models demonstrated that administration of 4-AcO-DMBP resulted in reduced tumor growth rates compared to control groups. Dosage optimization revealed a threshold beyond which toxic effects were observed, emphasizing the need for careful dosing in therapeutic applications .

- Metabolic Profiling : Research utilizing high-resolution mass spectrometry has identified metabolites of 4-AcO-DMBP in human hepatocytes, providing insights into its metabolic pathways and potential implications for human pharmacokinetics .

Data Tables

Propiedades

IUPAC Name |

[4-(3,5-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-12(2)10-15(9-11)17(19)14-4-6-16(7-5-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJJNOXSLDSFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641746 | |

| Record name | 4-(3,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-37-5 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.